molecular formula C8H10N4O2S B2854949 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 1797307-78-8

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

Cat. No.: B2854949
CAS No.: 1797307-78-8
M. Wt: 226.25
InChI Key: MGYOYIYWDRTHQJ-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged structure in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Research indicates that the pyrazolo[1,5-a]pyrimidine scaffold is a key intermediate in the synthesis of more complex molecules designed to inhibit specific kinase enzymes, such as Phosphoinositide 3-kinase δ (PI3Kδ) . The overactivity of PI3Kδ is an essential signaling pathway in inflammatory and autoimmune diseases, making it a promising therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD) . The structural motif of a 2-methylpyrazolo[1,5-a]pyrimidine is a recognized building block in scientific synthesis. It serves as a versatile precursor that can be further functionalized to explore structure-activity relationships (SAR) and to develop compounds with improved potency and selectivity for their molecular targets . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols. The molecular formula for this compound is C8H10N4O2S .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-6-3-8-9-4-7(5-12(8)10-6)11-15(2,13)14/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYOYIYWDRTHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyrimidine vs. Triazolo derivatives exhibit enhanced herbicidal activity at concentrations as low as 100 μg/mL, attributed to their increased polarity and affinity for plant acetolactate synthase (ALS) enzymes . Example:
  • 8a : 2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (IC₅₀: 0.8 μM for ALS inhibition).
  • 8b : 2-Fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (IC₅₀: 1.2 μM) .

  • The cyclohexyl and phenyl substituents enhance hydrophobic interactions, likely targeting intracellular enzymes or receptors .

Substituent Effects

  • Methanesulfonamide vs. Aryl Sulfonamides :
    The methanesulfonamide group in the target compound offers simpler steric and electronic profiles compared to bulkier aryl sulfonamides (e.g., 3 in , which includes a difluoromethylpyridinyl group). This may reduce off-target interactions but limit potency against complex targets like kinetoplastid parasites .

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1797307-78-8
  • Molecular Formula : C8H10N4O2S
  • Molecular Weight : 210.25 g/mol

This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation and their dysregulation is often implicated in cancer progression. The compound's structural features allow it to bind effectively to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor properties:

  • In Vitro Studies : In a study involving various cancer cell lines (e.g., MDA-MB-231, Hs578T), the compound exhibited potent cytotoxic effects with IC50 values in the low micromolar range. For instance, an IC50 value of approximately 0.80 µM was reported for MDA-MB-231 cells, indicating strong growth inhibition .
Cell LineIC50 (µM)
MDA-MB-2310.80
Hs578T1.06
BT-200.78

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of activated caspase-3:

  • Caspase Activation : Treatment with this compound resulted in a significant increase in caspase-3 activation compared to control groups. The concentration that induced a fivefold increase in apoptotic signal was determined, highlighting its potential as an anticancer agent .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G1/S transition phase:

  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the G1 phase, suggesting effective inhibition of CDK activity and subsequent cell cycle progression.

Research Findings

Numerous studies have explored the biological activity and potential applications of this compound:

  • Structure–Activity Relationship (SAR) : Research indicates that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance, substituents at position 7 have been shown to enhance potency against specific CDKs.
  • Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, improving overall efficacy against resistant cancer cell lines.
  • In Vivo Efficacy : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.

Q & A

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or bacterial enzymes (e.g., binding energy ≤ -8 kcal/mol indicates high affinity) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues (e.g., Lys45 in kinase targets) .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .

Which functional groups are critical for modulating biological activity?

Basic Research Question
Key groups include:

  • Pyrazolo[1,5-a]pyrimidine core : Essential for π-π stacking with hydrophobic enzyme pockets .
  • Methanesulfonamide : Enhances solubility and hydrogen bonding (e.g., with Arg128 in bacterial enzymes) .
  • Trifluoromethyl/trifluoromethoxy groups : Improve metabolic stability and target selectivity .

How can metabolic stability and pharmacokinetic properties be optimized?

Advanced Research Question
Strategies include:

  • Introducing fluorine : Replace methyl with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask polar groups (e.g., esterification of carboxylic acids) to enhance oral bioavailability .
  • Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification to identify labile sites .

What methodologies assess multi-target inhibition potential in complex pathways?

Advanced Research Question

  • Kinome-wide profiling : Eurofins KinaseProfiler screens identify off-target effects (e.g., inhibition of VEGFR2 or FGFR1) .
  • Network pharmacology : Cytoscape analysis maps interactions between compound targets and disease pathways (e.g., cancer proliferation, biofilm formation) .
  • Synergistic studies : Checkerboard assays evaluate combinations with standard drugs (e.g., ciprofloxacin for Gram-negative bacteria) .

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